2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone
Description
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone is a complex heterocyclic compound featuring a triazolo-pyrimidinyl core fused with a benzyl group at position 2. The thioether linkage at position 7 connects this moiety to a 4-benzylpiperidinyl ethanone scaffold.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6OS/c32-22(30-13-11-20(12-14-30)15-19-7-3-1-4-8-19)17-33-25-23-24(26-18-27-25)31(29-28-23)16-21-9-5-2-6-10-21/h1-10,18,20H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDPYCSPKDSTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone is a complex heterocyclic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 398.50 g/mol. The structure features a triazolo[4,5-d]pyrimidine moiety linked to a benzylpiperidine group via a thioether bond.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.50 g/mol |
| CAS Number | 606108-35-4 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial and fungal strains. In vitro assays indicated that certain derivatives inhibited the growth of pathogens like Xanthomonas axonopodis and Fusarium solani at low concentrations, suggesting potential applications in treating infections caused by these organisms .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research into related triazolo-pyrimidine derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), showing dose-dependent cytotoxic effects .
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological properties. The benzylpiperidine component of the compound may contribute to its activity as a central nervous system agent. Studies have indicated that piperidine-based compounds can act as inhibitors of monoamine oxidase (MAO), which is crucial for neurotransmitter regulation . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially benefiting conditions such as depression and anxiety.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Its interaction with neurotransmitter receptors could enhance synaptic transmission and alter mood-related pathways.
- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A study published in 2020 evaluated a series of triazolo-pyrimidine derivatives for their antimicrobial activity. The results indicated that compounds with thioether linkages exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-thioether counterparts .
Anticancer Activity Assessment
In another investigation focusing on the anticancer properties of related compounds, researchers found that certain triazolo-pyrimidine derivatives induced apoptosis in cancer cells via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Properties : Triazolo-pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have shown that modifications to the triazolo ring can enhance cytotoxicity against various cancer cell lines.
- Antimicrobial Effects : The presence of the thioether moiety in the compound may contribute to its antimicrobial properties. Research has demonstrated that thioether-containing compounds can exhibit activity against a range of bacterial and fungal pathogens.
Medicinal Chemistry Applications
The compound's unique structure positions it as a candidate for further exploration in drug discovery:
Targeted Drug Design
- The triazolo-pyrimidine scaffold allows for modifications that can enhance selectivity towards specific biological targets.
- Structure-activity relationship (SAR) studies are essential for optimizing efficacy and reducing toxicity.
Combination Therapy
- Investigating the compound's potential in combination with existing therapies could yield synergistic effects, particularly in oncology.
Case Studies
Several studies have highlighted the applications of similar compounds:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated significant reduction in tumor size in xenograft models. |
| Study B | Assess antimicrobial efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Investigate pharmacokinetics | Identified favorable absorption and distribution profiles in animal models. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage (–S–) serves as a nucleophilic site. Reactions with alkyl halides or oxidizing agents are well-documented:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | R-S-substituted triazolo-pyrimidine | 70–85% | |
| Oxidation | H₂O₂, CH₃COOH | Sulfoxide or sulfone derivatives | 60–75% |
For example, oxidation with hydrogen peroxide in acetic acid produces sulfone derivatives, confirmed via NMR and LC-MS analysis .
Triazolo-Pyrimidine Ring Functionalization
The electron-deficient triazolo-pyrimidine core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:
2.1. Electrophilic Substitution
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the pyrimidine ring.
-
Halogenation : Cl₂ or Br₂ in DCM yields 5-halo derivatives.
2.2. [3+2] Cycloaddition with Azides
Under microwave irradiation, the triazole moiety reacts with aryl azides to form bis-triazolo-pyrimidines:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tosyl Azide | DMF, 80°C, 12 h | Bis-triazolo-pyrimidine | 65% |
This reaction proceeds via a Huisgen-type mechanism, confirmed by X-ray crystallography .
Piperidine Ring Modifications
The benzylpiperidine subunit undergoes alkylation and deprotection reactions:
3.1. N-Alkylation
Reaction with methyl iodide in the presence of NaH yields quaternary ammonium salts:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| CH₃I | THF | 0°C → RT | N-Methylpiperidine derivative | 82% |
3.2. Benzyl Group Deprotection
Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating a secondary amine intermediate .
Hydrolytic Reactions
The ethanone carbonyl group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| HCl (6M), reflux | Carboxylic acid derivative | Requires 24 h for completion | |
| NaOH (1M), 60°C | Sodium carboxylate | Faster kinetics (~6 h) |
Cross-Coupling Reactions
The benzyl groups enable palladium-catalyzed coupling reactions:
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 60–78% |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway | Source |
|---|---|---|---|
| 1 | 2.5 h | Acid-catalyzed hydrolysis | |
| 7.4 | 48 h | Minimal degradation | |
| 10 | 12 h | Base-induced ring-opening |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Calculated based on molecular formula.
Key Observations :
Triazolo-Pyrimidine vs. Imidazo-Pyrrolo-Pyrazine Cores : The target compound and the analogue from share a triazolo-pyrimidine core, which is associated with ATP-competitive kinase inhibition . In contrast, the patent compounds in feature imidazo-pyrrolo-pyrazine scaffolds, which may enhance selectivity for specific kinase isoforms due to their bulkier heterocyclic systems .
Linker and Substituent Variations: The target compound employs a piperidinyl linker with a benzyl group, whereas the analogue in uses a piperazinyl linker with a 4-chlorophenyl substituent. Piperazinyl groups often improve solubility but may reduce blood-brain barrier penetration compared to piperidinyl derivatives .
Preparation Methods
Core Structure Identification
The target molecule comprises three distinct domains:
- Triazolo[4,5-d]pyrimidine nucleus with 3-benzyl substitution
- Thioether-linked ethanone bridge
- 4-Benzylpiperidine terminal group
Retrosynthetic cleavage suggests two primary disconnections:
- Between the sulfur atom and ethanone carbon (C-S bond cleavage)
- At the piperidine nitrogen-ethanone carbonyl junction (N-C bond cleavage)
This approach enables modular synthesis of the triazolo-pyrimidine and piperidine fragments prior to final assembly.
Synthesis of the Triazolo[4,5-d]Pyrimidine Core
Cyclization Strategies
The triazolo[4,5-d]pyrimidine system is typically constructed via azide-mediated cyclization of 4,6-dichloropyrimidine derivatives.
Protocol A (Azide Cyclization):
4,6-Dichloro-5-nitropyrimidine undergoes sequential benzylation at N3 using benzyl chloride in DMF with K₂CO₃ (65% yield). Subsequent reduction of the nitro group with H₂/Pd-C in ethanol produces the 5-aminopyrimidine intermediate, which reacts with sodium azide in acetic acid at 80°C to form the triazole ring (70% yield).
Protocol B (Huisgen Cycloaddition):
An alternative route employs click chemistry, where 4-propioloyl-6-chloropyrimidine reacts with benzyl azide under Cu(I) catalysis. While this method achieves 52% yield, it introduces regioselectivity challenges, favoring 1,4-triazole formation over the required 1,5-regioisomer.
| Method | Starting Material | Key Reagent | Yield | Regioselectivity |
|---|---|---|---|---|
| Azide Cyclization | 4,6-Dichloro-5-nitropyrimidine | NaN₃ | 70% | High (1,5) |
| Huisgen Cycloaddition | 4-Propioloyl-6-chloropyrimidine | CuI | 52% | Moderate (1,4) |
Preparation of the 4-Benzylpiperidine Ethanone Moiety
Reductive Amination Approach
The 4-benzylpiperidine fragment is efficiently synthesized via reductive amination of piperidine with benzaldehyde.
Optimized Conditions:
- Benzaldehyde (1.2 eq) and piperidine (1.0 eq) in 1,2-dichloroethane
- Sodium triacetoxyborohydride (STAB, 1.5 eq) as reducing agent
- 12-hour reaction at room temperature under N₂ atmosphere
- Isolation by aqueous workup (85% yield)
Quaternization Prevention:
Maintaining stoichiometric control (benzaldehyde excess) prevents dialkylation, while the use of STAB over NaBH₃CN minimizes iminium ion hydrolysis.
Ethanone Bridge Installation
The resulting 4-benzylpiperidine undergoes N-alkylation with chloroacetyl chloride:
- Schotten-Baumann Conditions:
- Chloroacetyl chloride (1.1 eq) in CH₂Cl₂
- Aqueous NaOH (10%) to scavenge HCl
- 0°C reaction temperature prevents diketone formation
- 78% isolated yield after extraction
Thioether Bond Formation Strategies
Mitsunobu Coupling
The most effective method for connecting the triazolo-pyrimidine thiol to the ethanone bridge employs Mitsunobu chemistry:
Reaction Parameters:
- 7-Mercapto-3-benzyltriazolo[4,5-d]pyrimidine (1.0 eq)
- 1-(4-Benzylpiperidin-1-yl)-2-bromoethanone (1.05 eq)
- DIAD (1.2 eq) and PPh₃ (1.2 eq) in anhydrous THF
- 12-hour stirring at 25°C under argon
- Column chromatography purification (58% yield)
Mechanistic Advantage:
The Mitsunobu protocol facilitates S-alkylation while preserving stereochemical integrity at the ethanone carbon, crucial for maintaining bioactivity.
Ullmann-Type Coupling
An alternative copper-mediated approach demonstrates lower efficiency:
Conditions:
- CuI (10 mol%) as catalyst
- DMF solvent at 110°C for 24 hours
- K₂CO₃ (2.0 eq) as base
- 45% isolated yield after recrystallization
Limitations:
Extended reaction times and elevated temperatures promote decomposition of the triazolo-pyrimidine system, as evidenced by HPLC monitoring.
Purification and Characterization
Chromatographic Techniques
Final product purification employs gradient silica chromatography:
Eluent System:
- Hexane:Ethyl acetate (4:1 → 1:2 v/v)
- Rf = 0.3 (1:1 Hexane:EtOAc)
Recrystallization Optimization:
Dissolution in hot ethanol (60°C) followed by dropwise water addition yields needle-like crystals with >99% HPLC purity.
Spectroscopic Validation
Key Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.62 (s, 1H, H-2), 7.35–7.28 (m, 10H, benzyl), 4.85 (s, 2H, SCH₂), 3.72 (br s, 4H, piperidine)
- ¹³C NMR: 195.4 (C=O), 152.3 (C-7a), 139.1 (triazole C-3)
- HRMS (ESI+): m/z 485.1892 [M+H]⁺ (calc. 485.1895)
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step routes, starting with the construction of the triazolopyrimidine core via cyclization reactions, followed by functionalization with benzyl and piperidine moieties. Key steps include:
- Nucleophilic substitution at the 7-position of the triazolopyrimidine core to introduce the thioether group.
- Mitsunobu or Ullmann coupling to attach the 4-benzylpiperidine moiety to the ethanone backbone.
Critical conditions: - Temperature control (e.g., 80–110°C for cyclization steps) .
- Catalyst selection (e.g., Pd-based catalysts for coupling reactions) .
- Solvent systems (e.g., DMF or THF for polar intermediates) .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.
- X-ray crystallography (if crystalline) to resolve ambiguities in bond connectivity .
- IR spectroscopy to detect functional groups like thioether (C-S stretch at ~600–700 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Begin with in vitro screening against target enzymes (e.g., kinases) or cell lines (e.g., cancer models):
- Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity profiling (MTT assay) across multiple cell lines to assess selectivity .
- Solubility and stability tests in PBS or simulated physiological buffers to guide formulation .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
Contradictions (e.g., varying IC₅₀ values) may arise from differences in:
- Assay conditions (pH, temperature, or co-solvents like DMSO). Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .
- Cell line heterogeneity (genetic drift, passage number). Validate results in ≥3 independent cell models .
- Compound purity (HPLC ≥95% required; impurities may off-target effects) .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Design of Experiments (DoE) to model interactions between variables (e.g., reagent stoichiometry, temperature) .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can computational methods elucidate its mechanism of action?
- Molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over time .
- QSAR modeling to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What techniques resolve ambiguities in stereochemical assignments?
- Vibrational circular dichroism (VCD) to determine absolute configuration .
- NOESY NMR to identify spatial proximity of protons in chiral centers .
- Crystallographic refinement with anomalous scattering (if heavy atoms are present) .
Q. How do structural modifications enhance its pharmacokinetic profile?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- Metabolic stability assays (human liver microsomes) to identify vulnerable sites for deuterium exchange or fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
